2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole
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Overview
Description
2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is known for its unique structural features, which include a benzothiazole ring system and a cyclopentene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring system through the cyclization of o-aminothiophenol with an appropriate aldehyde or ketone.
Introduction of the Ethenyl Group: The benzothiazole derivative is then subjected to a Wittig reaction to introduce the ethenyl group.
Formation of the Cyclopentene Moiety: The cyclopentene ring is formed through a Diels-Alder reaction between a diene and a dienophile.
Chlorination: The final step involves the chlorination of the cyclopentene moiety to introduce the chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxidized benzothiazole derivatives.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[2-Chloro-3-[2-(3-ethyl-1,1-dimethyl-1,3-dihydro-benzo[e]indol-2-ylidene)-ethylidene]-cyclohex-1-enyl]-vinyl]-3-ethyl-1,1-dimethyl-1H-benzo[e]indolium 4-methylbenzenesulfonate
- 5-Chloro-2-[2-(2-chloro-3-{2-[5-chloro-1-(2-methoxy-ethyl)-3,3-dimethyl-1,3-dihydro-indol-2-ylidene]-ethylidene}-cyclohex-1-enyl)-vinyl]-1-(2-methoxy-ethyl)-3,3-dimethyl-3H-indolium 4-methylbenzenesulfonate
Uniqueness
The uniqueness of 2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole lies in its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H26ClN2S2+ |
---|---|
Molecular Weight |
478.1 g/mol |
IUPAC Name |
2-[2-[2-chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole |
InChI |
InChI=1S/C27H26ClN2S2/c1-3-29-21-9-5-7-11-23(21)31-25(29)17-15-19-13-14-20(27(19)28)16-18-26-30(4-2)22-10-6-8-12-24(22)32-26/h5-12,15-18H,3-4,13-14H2,1-2H3/q+1 |
InChI Key |
DFILTBLQJJTBEV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=C3CCC(=C3Cl)C=CC4=[N+](C5=CC=CC=C5S4)CC |
Origin of Product |
United States |
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